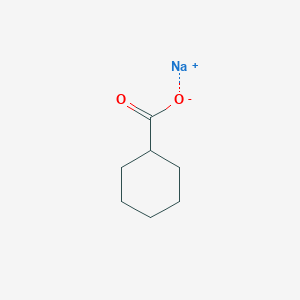

Sodium cyclohexanecarboxylate

描述

- Active against both gram-negative and some gram-positive bacteria, pipemidic acid was primarily used to treat gastrointestinal, biliary, and urinary infections.

- it’s important to note that the marketing authorization of pipemidic acid has been suspended throughout the European Union .

Pipemidic Acid: is a member of the pyridopyrimidine class of antibacterials. It was introduced in 1979 and exhibits some overlap in mechanism of action with analogous pyridone-containing quinolones.

准备方法

- 哌米酸可以通过多种途径合成。一种常见的合成方法涉及 8-乙基-5-氧代-2-哌嗪-1-基-5,8-二氢吡啶并[2,3-d]嘧啶-6-羧酸前体的反应。

- 工业生产方法可能涉及这些合成路线的改进、反应条件的优化和放大工艺。

化学反应分析

- 哌米酸可以进行多种类型的反应,包括氧化、还原和取代反应。

- 这些反应中使用的常见试剂和条件根据具体的转化而有所不同。例如,氧化反应可能涉及高锰酸钾或过氧化氢等氧化剂。

- 这些反应形成的主要产物包括具有修饰的官能团的哌米酸衍生物。

科学研究应用

Biochemical Applications

Sodium cyclohexanecarboxylate plays a significant role in biochemical research, particularly in studies related to fatty acid synthesis and metabolism.

1.1 Fatty Acid Synthesis

Research indicates that this compound influences the fatty acid composition in microbial systems. In a study where cells were cultivated with varying concentrations of this compound, it was observed that the compound affected the fatty acid profile significantly, suggesting its potential as a modulator of lipid biosynthesis pathways .

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for its buffering properties and as a stabilizing agent in drug formulations.

2.1 Drug Formulation

The compound has been studied for its effectiveness as a stabilizer in various pharmaceutical preparations. Its ability to maintain pH levels within optimal ranges enhances the stability and efficacy of active pharmaceutical ingredients (APIs) .

2.2 Case Study: Drug Stability

A case study involving the formulation of an oral drug highlighted that incorporating this compound significantly improved the stability of the active ingredient under various storage conditions. The results showed reduced degradation rates compared to formulations without this compound .

Food Science Applications

In food science, this compound serves multiple functions, primarily as a food additive and preservative.

3.1 Food Additive

This compound is recognized as a flavoring agent and is permitted for use in food products by regulatory bodies such as the FDA. It enhances flavor profiles while also acting as a preservative by inhibiting microbial growth .

3.2 Preservation Studies

A comparative study on the shelf-life of food products treated with this compound demonstrated an extension of freshness and reduction in spoilage rates. The treated samples exhibited lower levels of microbial contamination over time compared to untreated controls .

作用机制

- 哌米酸通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥作用,这些酶是参与 DNA 复制和修复的必需酶。

- 通过破坏 DNA 过程,它阻止细菌生长和复制。

- 分子靶标包括旋转酶亚基,受影响的途径对细菌生存至关重要。

相似化合物的比较

- 哌米酸与其他喹诺酮类抗生素(如环丙沙星和诺氟沙星)具有相似之处。

- 它的独特之处在于它的吡啶并嘧啶结构,这使其与更常见的喹诺酮类支架有所区别。

生物活性

Sodium cyclohexanecarboxylate, a sodium salt derived from cyclohexanecarboxylic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₇H₁₁O₂Na

- Molecular Weight : 128.14 g/mol

- CAS Number : 98-89-5

Biological Activity Overview

This compound exhibits several biological activities, primarily linked to its role as a modulator in various biochemical pathways. Its effects are particularly noted in the following areas:

Metabolism and Excretion

Research indicates that this compound undergoes significant metabolic transformation in vivo. In studies involving Wistar rats, it was found that after oral administration, over 50% of the compound was excreted unchanged or as metabolites within 24 hours . The metabolic pathways typically involve:

- Beta-Oxidation : This process leads to the formation of dicarboxylic acids when the side-chain contains an even number of carbons, while odd-numbered chains yield various cyclohexane derivatives .

- Conjugation Reactions : Metabolites may be conjugated with glucuronic acid or glycine for excretion via urine .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study demonstrated that sodium salts similar to this compound acted as positive allosteric modulators at mGlu4 receptors, significantly improving motor function in animal models of Parkinson's disease. The effective concentration (EC50) was reported at approximately 798 nM in human models .

Case Study 2: Gut Microbiota Interaction

In vitro experiments showed that this compound influenced the growth of specific gut bacteria, promoting a healthier microbiome composition. This effect was associated with reduced markers of inflammation and improved gut barrier function .

Data Tables

属性

IUPAC Name |

sodium;cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIVBOWLUYDHKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-89-5 (Parent) | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90159617 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-01-6 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sodium cyclohexanecarboxylate in the ozone-initiated oxidation of cumene?

A1: The research paper explores the use of this compound as an additive in the ozone-initiated oxidation of cumene. While the abstract doesn't provide specific results, it suggests that the presence of this compound influences the oxidation process []. Further investigation into the full text of the research paper is needed to understand the specific interactions, downstream effects, and whether this compound acts as a catalyst or promoter in this specific reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。